(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone - 923685-69-2

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone

Catalog Number: EVT-2779054
CAS Number: 923685-69-2
Molecular Formula: C19H18N4O
Molecular Weight: 318.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

Compound Description: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone, also known as MK-4305, is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for the treatment of primary insomnia. [] This compound arose from efforts to improve the oral pharmacokinetics of a previous lead compound, while also mitigating reactive metabolite formation.

Relevance: While not directly sharing the dihydroquinoline moiety, MK-4305 exhibits structural similarity to (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone through the presence of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone core structure. This shared motif suggests potential overlap in binding interactions, particularly concerning the methanone linker and the substituted triazole ring. [, ] Additionally, both compounds incorporate nitrogen-containing heterocyclic systems, albeit different in their specific ring structures (diazepane vs dihydroquinoline), hinting at broader commonalities in their chemical properties and potential biological targets. [, ]

(2-{[3-(5-fluoropyridin-2-yl)-1H-pyrazol-1-yl]methyl}-1,3-oxazinan-3-yl)[5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

Compound Description: (-)-(2-{[3-(5-fluoropyridin-2-yl)-1H-pyrazol-1-yl]methyl}-1,3-oxazinan-3-yl)[5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone is a compound for which stable crystal forms have been developed. [] These forms are designed to enhance its suitability for pharmaceutical use. The exact biological activity of this compound is not specified within the provided research.

Relevance: This compound shares the [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone core structure with (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone. [] This shared motif, again incorporating a methanone linker and a substituted triazole ring, suggests a degree of structural similarity and potentially overlapping chemical properties. [, ]

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

Compound Description: The crystal structure of 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione has been determined. [] This research primarily focuses on the compound's structural characteristics, without detailing its biological activity.

Relevance: This compound and (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone are structurally related through their shared incorporation of a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl moiety. [, ] This suggests potential similarities in their chemical properties, despite differences in their overall structures. [, ]

(3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanone

Compound Description: A series of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones have been synthesized and characterized using various spectroscopic techniques. [] These compounds are interesting due to their incorporation of both pyrazole and triazole rings, connected via a methanone linker. Their biological activity is not explicitly detailed.

Relevance: The (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones represent a class of compounds sharing key structural features with (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone. Both incorporate a methanone-linked triazole system, with the triazole ring further substituted at the 5-position. [, ] Despite differences in the specific substituents and the presence of an additional pyrazole ring in the related compounds, this structural commonality suggests potential parallels in their chemical reactivity and interaction with biological targets. [, ]

(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone

Compound Description: A series of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones have been synthesized and evaluated for their antibacterial activity against four human pathogenic bacteria. [] Some compounds within this series, particularly those with specific substituents on the piperazine ring, showed significant antibacterial activity. []

Relevance: These compounds and (3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone both feature the (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone core structure, highlighting a close structural relationship. [, ] This shared moiety, incorporating the methanone linker and the substituted triazole ring, suggests potential commonalities in their chemical properties and interaction with biological targets, as evidenced by the observed antibacterial activity of the related compounds. [, ]

Properties

CAS Number

923685-69-2

Product Name

(3,4-dihydroquinolin-1(2H)-yl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(5-methyl-1-phenyltriazol-4-yl)methanone

Molecular Formula

C19H18N4O

Molecular Weight

318.38

InChI

InChI=1S/C19H18N4O/c1-14-18(20-21-23(14)16-10-3-2-4-11-16)19(24)22-13-7-9-15-8-5-6-12-17(15)22/h2-6,8,10-12H,7,9,13H2,1H3

InChI Key

VGHSDBUEKSXRIQ-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CCCC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.